molecular formula C22H19NO3 B3035494 (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate CAS No. 321674-72-0

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate

Cat. No. B3035494
CAS RN: 321674-72-0
M. Wt: 345.4 g/mol
InChI Key: QKSZNUWDXFLUDC-FYWRMAATSA-N
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Description

“(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate” is a chemical compound with the molecular formula C21H17NO3 . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.37 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Pharmaceutical Precursor Role

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate is related to compounds with notable pharmacological activities. Methyl-2-formyl benzoate, a compound with a similar naphthalene structure, is highlighted for its broad pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound serves as a significant structure and an excellent precursor for new bioactive molecules, underscoring its importance in synthetic and pharmaceutical fields (Farooq & Ngaini, 2019).

Environmental and Material Science Applications

The compound's structural component, naphthalene, is utilized in various environmental and material science applications. For instance, research on plastic scintillators based on polymethyl methacrylate reveals that naphthalene and its derivatives can be replaced without altering scintillation efficiency and stability, showcasing their versatility in material science (Salimgareeva & Kolesov, 2005). Additionally, naphthalene derivatives exhibit broad medicinal applications, including as anticancer agents and in diagnostic imaging for diseases like Alzheimer's, highlighting their relevance in both environmental science and healthcare (Gong et al., 2016).

Pollution Treatment and Environmental Health

Research into the removal of naphthalene from wastewaters by adsorption emphasizes the environmental health importance of managing polycyclic aromatic hydrocarbons (PAHs) due to their deleterious health effects. This demonstrates the compound's relevance in environmental remediation efforts (Alshabib, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-15(17-12-11-16-7-3-4-8-18(16)14-17)13-21(24)23-20-10-6-5-9-19(20)22(25)26-2/h3-14H,1-2H3,(H,23,24)/b15-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZNUWDXFLUDC-FYWRMAATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)OC)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1C(=O)OC)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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